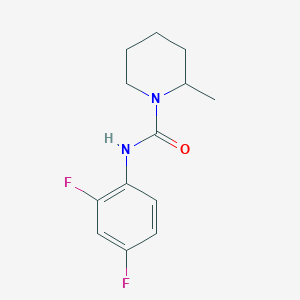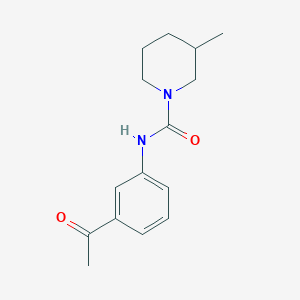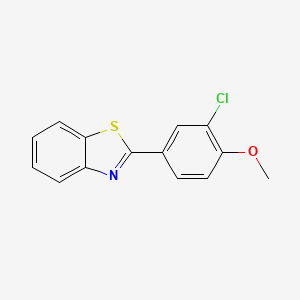![molecular formula C16H22ClN3O B7460972 2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-cyclopropylacetamide](/img/structure/B7460972.png)
2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-cyclopropylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-cyclopropylacetamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This compound has been the subject of extensive research due to its potential therapeutic applications in the treatment of various neurological disorders.
Mécanisme D'action
2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-cyclopropylacetamide works by inhibiting the enzyme GABA transaminase, which is responsible for breaking down the neurotransmitter GABA. By inhibiting this enzyme, 2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-cyclopropylacetamide increases GABA levels in the brain, leading to a reduction in seizure activity and anxiety-like behavior.
Biochemical and Physiological Effects:
2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-cyclopropylacetamide has been shown to increase GABA levels in the brain, leading to a reduction in seizure activity and anxiety-like behavior. In addition, 2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-cyclopropylacetamide has been shown to have a low potential for abuse and dependence, making it a promising candidate for the treatment of addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-cyclopropylacetamide in lab experiments is its high potency and selectivity for GABA transaminase. This allows researchers to study the specific effects of GABA inhibition on various neurological disorders. However, one limitation of using 2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-cyclopropylacetamide is its potential toxicity at high doses, which must be carefully monitored in lab experiments.
Orientations Futures
There are several potential future directions for research on 2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-cyclopropylacetamide. One area of interest is the development of more potent and selective GABA transaminase inhibitors for the treatment of neurological disorders. Another area of interest is the study of 2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-cyclopropylacetamide in combination with other drugs for the treatment of addiction and other disorders. Additionally, further research is needed to fully understand the potential side effects and toxicity of 2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-cyclopropylacetamide at high doses.
Méthodes De Synthèse
2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-cyclopropylacetamide can be synthesized by reacting 2-chlorobenzylamine with cyclopropylamine, followed by acylation with acetyl chloride. The resulting compound is then treated with piperazine to yield 2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-cyclopropylacetamide.
Applications De Recherche Scientifique
2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-cyclopropylacetamide has been studied extensively for its potential therapeutic applications in the treatment of various neurological disorders, including epilepsy, addiction, and anxiety. In preclinical studies, 2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-cyclopropylacetamide has been shown to increase GABA levels in the brain, leading to a reduction in seizure activity and anxiety-like behavior.
Propriétés
IUPAC Name |
2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-cyclopropylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClN3O/c17-15-4-2-1-3-13(15)11-19-7-9-20(10-8-19)12-16(21)18-14-5-6-14/h1-4,14H,5-12H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEMPTGYVFIAZEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CN2CCN(CC2)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-cyclopropylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propanamide](/img/structure/B7460921.png)







